molecular formula C15H14N2O3 B5591469 N-(3,5-dimethylphenyl)-3-nitrobenzamide

N-(3,5-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B5591469
M. Wt: 270.28 g/mol
InChI Key: OIZWLGYRGCTUFV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10044231 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-(3,5-dimethylphenyl)-3-nitrobenzamide derivatives have shown potential in the field of anticonvulsant research. For instance, a study by Bailleux et al. (1995) demonstrated that certain 4-nitro-N-phenylbenzamides, structurally related to this compound, exhibit significant anticonvulsant properties in mice, particularly in maximal electroshock-induced seizure tests. These compounds, including N-(2,6-dimethylphenyl)-4-nitrobenzamide, were efficient in this context, showcasing a promising direction for anticonvulsant drug development (Bailleux et al., 1995).

Structural and Spectroscopic Characterization

In the realm of molecular physics, compounds similar to this compound have been the subject of structural and spectroscopic studies. Arslan, Kazak, and Aydın (2015) conducted a comprehensive analysis, including density functional theory (DFT) calculations, to understand the molecular geometries and vibrational frequencies of related p-nitrobenzamide compounds. This research contributes to a deeper understanding of the structural properties and potential applications of such compounds in various fields, including material science and molecular engineering (Arslan, Kazak, & Aydın, 2015).

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been explored. Saeed et al. (2010) investigated the antibacterial efficacy of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. These studies revealed that such complexes exhibit greater antibacterial activity than their ligand counterparts, hinting at possible applications in the development of new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Antitumor Activity

There is growing interest in the potential antitumor applications of nitrobenzamide compounds. For example, research by Wang et al. (2019) on a series of novel nitrobenzamide derivatives, including those structurally related to this compound, revealed significant in vitro antitubercular activity. This discovery opens new avenues for the development of antitumor agents and suggests further investigation into similar compounds (Wang et al., 2019).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-11(2)8-13(7-10)16-15(18)12-4-3-5-14(9-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZWLGYRGCTUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.